molecular formula C19H22N6O2 B2664440 N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide CAS No. 1021061-27-7

N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide

Cat. No.: B2664440
CAS No.: 1021061-27-7
M. Wt: 366.425
InChI Key: QFXYFUNSAMEZPW-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as pyrazolopyrimidines, which are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring. Pyrazolopyrimidines have applications in various fields, including medicinal chemistry, due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines can be analyzed using techniques like 1H NMR spectroscopy . The signals in the 1H NMR spectrum can provide information about the protons in the molecule and their chemical environment.


Chemical Reactions Analysis

Pyrazolopyrimidines can undergo various chemical reactions, depending on the functional groups present in the molecule. For example, they can participate in palladium-catalyzed Miyaura borylation and Suzuki reactions .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research into pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes, constructed from pyrazole-acetamide derivatives, have demonstrated significant antioxidant activity. The study involved the synthesis of two specific ligands, which were then used to form coordination complexes with Co(II) and Cu(II) ions. The crystal structure analysis revealed the formation of 1D and 2D supramolecular architectures through hydrogen bonding interactions. The antioxidant activities of these complexes were assessed using various assays, indicating their potential as antioxidants (Chkirate et al., 2019).

Antimicrobial Activity

A study on pyrimidine-triazole derivatives synthesized from a morpholin-3-one molecule explored their antimicrobial activity. These compounds were tested against selected bacterial and fungal strains, showcasing their potential as antimicrobial agents. The research provides insight into the structural and functional versatility of such compounds in combating microbial infections (Majithiya & Bheshdadia, 2022).

Synthesis and Insecticidal Activity

Another application involves the synthesis of innovative heterocycles incorporating a thiadiazole moiety for assessing insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research underlines the potential of pyrazole-acetamide derivatives in developing effective insecticidal agents, contributing to agricultural pest management strategies (Fadda et al., 2017).

Antioxidant and Enzyme Inhibition Studies

In a quest for efficient antioxidants, novel 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives were designed and synthesized. These derivatives showcased potent antioxidant activity, particularly against ABTS radicals. The study highlights the critical role of heterocycles in inhibiting reactive oxygen species (ROS), indicating their potential in medical chemistry for developing antioxidant therapies (Aziz et al., 2021).

Mechanism of Action

The mechanism of action of pyrazolopyrimidines depends on their specific structure and the target they interact with. Some pyrazolopyrimidines have been found to inhibit certain kinases, which are enzymes that play key roles in signal transduction pathways in cells .

Future Directions

The future directions in the research of pyrazolopyrimidines could involve the design and synthesis of new derivatives with improved biological activities and selectivity for their targets . Further studies could also focus on understanding their mechanisms of action and optimizing their pharmacokinetic profiles.

Properties

IUPAC Name

N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c26-17(12-15-4-2-1-3-5-15)20-6-7-25-19-16(13-23-25)18(21-14-22-19)24-8-10-27-11-9-24/h1-5,13-14H,6-12H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXYFUNSAMEZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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